molecular formula C16H29N5O2S B5622398 N,N-dimethyl-2-{2-[1-(1-pyrrolidinylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine

N,N-dimethyl-2-{2-[1-(1-pyrrolidinylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine

Cat. No. B5622398
M. Wt: 355.5 g/mol
InChI Key: JPQAXPFNYFTPGG-UHFFFAOYSA-N
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Description

The compound "N,N-dimethyl-2-{2-[1-(1-pyrrolidinylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine" is a synthetic molecule that features a complex structure incorporating elements of piperidine, pyrrolidinyl, imidazole, and ethanamine. This structure suggests a multifaceted chemical profile, likely leading to diverse chemical reactions and interactions. The detailed analyses below dive into the synthesis, molecular structure, and various properties of compounds with similar structural features.

Synthesis Analysis

The synthesis of compounds closely related to the target molecule involves multi-step reactions that can include cyclo-condensation, Mannich reactions, and the use of specific catalysts for methylenation processes. For example, a synthesis involving cyclo-condensation utilized diacetyl, aromatic aldehyde, and piperazin-1-yl)ethanamine, showing the complexity and specificity required in synthesizing such compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity often requires comprehensive analysis techniques such as X-ray crystallography, NMR (1H, 13C), and mass spectrometry for accurate determination. For instance, the molecular structure of a compound was determined by X-ray crystallography, confirming its configuration and shedding light on its chemical behavior (Guseinov et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be quite varied, including their participation in coupling reactions, demonstrating their reactivity and potential for forming diverse chemical structures. An efficient protocol for the methylenation of imidazo[1,2-a]pyridines highlights the compound's ability to undergo chemical transformations, producing bis(imidazo[1,2-a]pyridin-3-yl)methanes (Kaswan, Nandwana, DeBoef, & Kumar, 2016).

Physical Properties Analysis

The physical properties, such as crystalline structure and solubility, are crucial for understanding the compound's behavior in different environments. For example, the crystalline structure and hydrogen bonding patterns provide insights into the compound's stability and reactivity under various conditions (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, functional group transformations, and stability, are integral to comprehending the compound's potential applications and interactions. The synthesis and characterization of Schiff bases derived from similar compounds underline the chemical versatility and potential for functionalization (Warad et al., 2020).

properties

IUPAC Name

N,N-dimethyl-2-[2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)imidazol-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O2S/c1-18(2)13-14-19-12-7-17-16(19)15-5-10-21(11-6-15)24(22,23)20-8-3-4-9-20/h7,12,15H,3-6,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQAXPFNYFTPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CN=C1C2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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